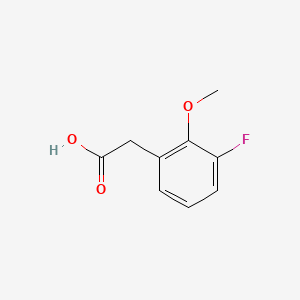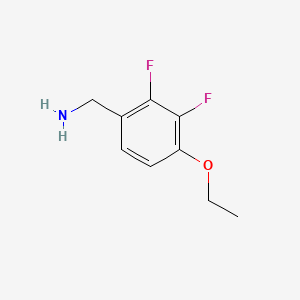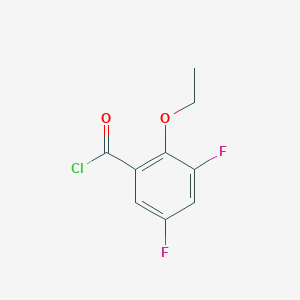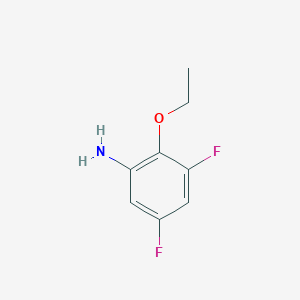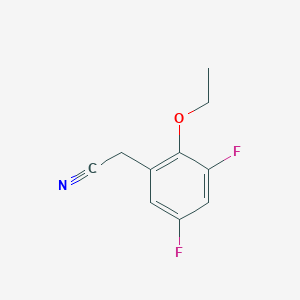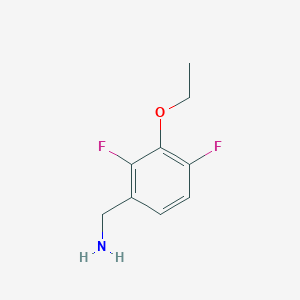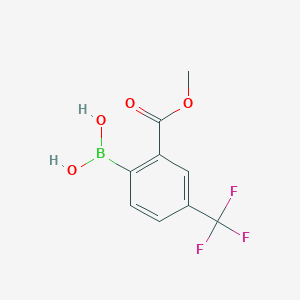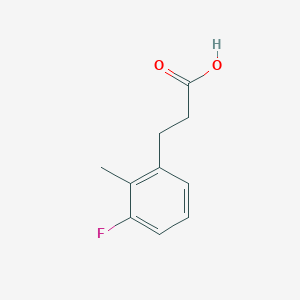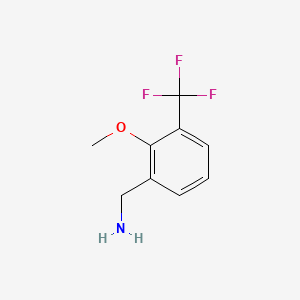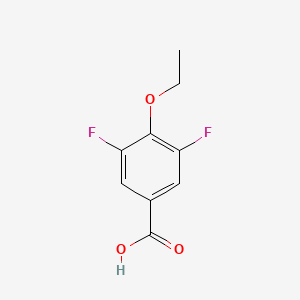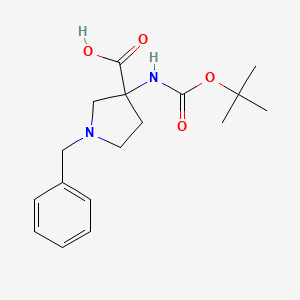
1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylic acid
Overview
Description
“1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylic acid” is an organic compound with the molecular formula C16H24N2O2 . It is a crystalline powder with a white-yellow color .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C17H24N2O4/c1-16(2,3)23-15(22)18-17(14(20)21)9-10-19(12-17)11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,22)(H,20,21) . This indicates that the compound contains a pyrrolidine ring, which is substituted with a benzyl group and a tert-butoxycarbonylamino group. Physical And Chemical Properties Analysis
This compound has a molecular weight of 276.38 g/mol . It has a melting point of 113°C . It is a crystalline powder with a white-yellow color .Scientific Research Applications
Metabolism and Bioactivation
- The compound has been studied in the context of metabolism and bioactivation, particularly involving cytochrome P450 isoforms. For instance, a study investigated the in vitro metabolism of a prostaglandin E2 agonist, structurally related to this compound, in human liver microsomes and major recombinant human cytochrome P450 isoforms. The study found that the compound was metabolized by at least three recombinant human P450s: CYP3A4, CYP3A5, and CYP2C8, and the major metabolic pathways involved oxidation of the tert-butyl moiety and N-dealkylation of the methylphenoxy acetic acid moiety (Prakash et al., 2008).
Synthesis and Derivatization
- The compound is also significant in the synthesis of more complex organic molecules. A study highlighted the base-induced dimerization of urethane-protected amino acid N-carboxanhydrides to form pyrrolidine analogs, which is critical in the synthesis of various organic compounds (Leban & Colson, 1996).
- Additionally, an enantioselective synthesis involving this compound was detailed, showcasing its importance in the creation of potent CCR2 antagonists, a class of molecules relevant in therapeutic applications (Campbell et al., 2009).
Application in Drug Design and Development
- The compound has applications in the design and development of novel drugs. For instance, its derivatives have been explored for creating new drug designs, such as the synthesis of pseudopeptidic diazepines, which are potential candidates for novel pharmacological agents (Lecinska et al., 2010).
- Furthermore, research has been conducted on the design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores, highlighting the compound's relevance in antiviral drug development (Wang et al., 2001).
Structural and Chemical Properties
- Studies have also focused on understanding the structural and chemical properties of derivatives of this compound. For example, research on the synthesis of N-benzyl-3-aminopyrrolidine-2,5-dione and N-benzyl-3-aminopyrrolidin-2-one provided insights into the reaction mechanisms and structural aspects of related pyrrolidine derivatives (Vo-Hoang et al., 2004).
properties
IUPAC Name |
1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)18-17(14(20)21)9-10-19(12-17)11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFJWKWTINVBAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(C1)CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662910 | |
| Record name | 1-Benzyl-3-[(tert-butoxycarbonyl)amino]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylic acid | |
CAS RN |
1027511-74-5 | |
| Record name | 1-Benzyl-3-[(tert-butoxycarbonyl)amino]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



